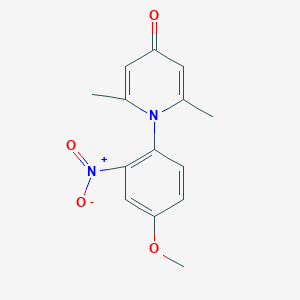![molecular formula C20H18N2O B256719 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine](/img/structure/B256719.png)
2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of the enzyme lactate dehydrogenase, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine in lab experiments is its high potency and specificity. The compound has been shown to have a significant inhibitory effect on cancer cells, making it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its applicability in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine, including the development of more potent and selective analogs of the compound, the investigation of its potential use in combination therapy with other anticancer agents, and the exploration of its potential use in other disease areas, such as inflammation and fungal infections.
In conclusion, 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine is a promising chemical compound that has significant potential for therapeutic applications. Its unique structure and mechanism of action make it a valuable tool for scientific research, and its future directions hold great promise for the development of new and effective drugs.
Méthodes De Synthèse
The synthesis of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine involves several steps, including the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-(2-methoxyphenyl)acetonitrile. This intermediate is then reacted with ethyl cyanoacetate to form the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antifungal agent. Studies have shown that the compound has a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
Propriétés
Nom du produit |
2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H18N2O/c1-23-18-11-3-2-6-14(18)12-13-19-21-16-9-4-7-15-8-5-10-17(22-19)20(15)16/h2-13,19,21-22H,1H3/b13-12+ |
Clé InChI |
BADHKYRWFPEZEU-OUKQBFOZSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C2NC3=CC=CC4=C3C(=CC=C4)N2 |
SMILES |
COC1=CC=CC=C1C=CC2NC3=CC=CC4=C3C(=CC=C4)N2 |
SMILES canonique |
COC1=CC=CC=C1C=CC2NC3=CC=CC4=C3C(=CC=C4)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)

![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)